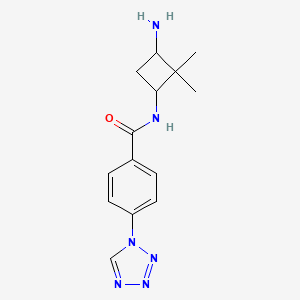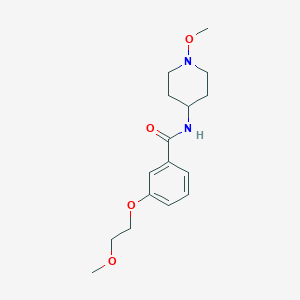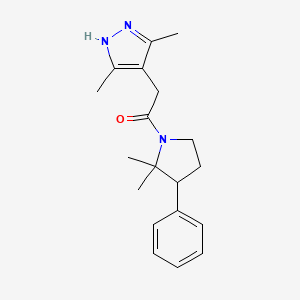
N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is a synthetic organic compound characterized by a unique structure that combines a cyclobutyl ring, a tetrazole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes or alkynes under high-pressure conditions or using photochemical methods.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.
Tetrazole Formation: The tetrazole ring is formed through a cyclization reaction involving azides and nitriles, typically under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the cyclobutyl-tetrazole intermediate with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The cyclobutyl and benzamide groups contribute to the overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(3-amino-2,2-dimethylcyclobutyl)-4-(triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole.
N-(3-amino-2,2-dimethylcyclobutyl)-4-(imidazol-1-yl)benzamide: Contains an imidazole ring, offering different chemical properties and biological activities.
Uniqueness
N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclobutyl ring and the tetrazole moiety provides a rigid and versatile scaffold for further functionalization and exploration in various research fields.
属性
IUPAC Name |
N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-14(2)11(15)7-12(14)17-13(21)9-3-5-10(6-4-9)20-8-16-18-19-20/h3-6,8,11-12H,7,15H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNREAUEVNQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-fluoro-4-methoxyphenyl)-2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine](/img/structure/B6976882.png)
![1-[3-[[(4-Bromo-1,3-thiazol-2-yl)-cyclopropylmethyl]amino]propyl]cyclobutan-1-ol](/img/structure/B6976904.png)
![1-[3-[[1-(4-Methoxyphenyl)-2-pyridin-4-ylethyl]amino]propyl]cyclobutan-1-ol](/img/structure/B6976913.png)
![4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B6976931.png)
![7-Methyl-2-(3,3,5-trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976941.png)
![tert-butyl 5-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B6976942.png)

![4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6976957.png)
![[4-(2-Hydroxyethyl)azepan-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976961.png)
![tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate](/img/structure/B6976967.png)

![[4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6976973.png)
![2-amino-N-[(4-fluoro-3-methylphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B6976978.png)
![2-[2-(3,3-Dimethylpiperazine-1-carbonyl)phenoxy]acetamide](/img/structure/B6976980.png)
